molecular formula C12H10BrNO2S B4610939 4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide

4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B4610939
M. Wt: 312.18 g/mol
InChI Key: YEXAGYNTBVCPEW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.96156 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Building Blocks for Molecular Electronics

  • Aryl bromides, including those structurally similar to 4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide, serve as precursors for constructing molecular wires. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their significance in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Photostabilization of Poly(vinyl chloride)

  • New thiophene derivatives, including bromo and methoxy substituted compounds, have demonstrated effectiveness in reducing the photodegradation of poly(vinyl chloride) (PVC). These materials operate possibly by absorbing UV radiation or by facilitating energy transfer from excited PVC to the additive, thereby dissipating energy as heat. This application underscores the potential of such compounds in enhancing the durability of PVC products (Balakit et al., 2015).

Chemical Synthesis and Characterization

  • The compound and its analogs have been synthesized and characterized in various studies, focusing on their application in synthetic chemistry. For instance, the synthesis of new thiophene derivatives for photostabilization purposes and the practical synthesis of a CCR5 antagonist demonstrate the compound's role in the development of novel chemical entities with potential applications in material science and pharmaceuticals (Ikemoto et al., 2005).

Antimicrobial and Antioxidant Activities

  • Compounds structurally related to this compound have been isolated from natural sources, such as the red alga Rhodomela confervoides, and evaluated for their antimicrobial and antioxidant activities. These studies shed light on the potential of such compounds to serve as leads for the development of new antimicrobial and antioxidant agents (Xu et al., 2003).

Properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-10-5-3-2-4-9(10)14-12(15)11-6-8(13)7-17-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXAGYNTBVCPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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